Isopropyl 2-benzamidoacetate
CAS No.: 1776-56-3
Cat. No.: VC20875671
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1776-56-3 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | propan-2-yl 2-benzamidoacetate |
| Standard InChI | InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |
| Standard InChI Key | CMCPDXPCMOUWIY-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Isopropyl 2-benzamidoacetate is characterized by its amino acid ester structure with a benzoyl group attached to the nitrogen. The compound has the following identifiers and structural characteristics:
| Property | Information |
|---|---|
| Chemical Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Registry Numbers | 1776-56-3, 1235011-96-7 |
| IUPAC Name | propan-2-yl 2-benzamidoacetate |
| Synonyms | Isopropyl Hippurate, N-Benzoylglycine 1-methylethyl ester |
| InChIKey | CMCPDXPCMOUWIY-UHFFFAOYSA-N |
| Structure | Benzoyl group attached to glycine with isopropyl esterification |
Structurally, isopropyl 2-benzamidoacetate consists of three key components: a benzoyl group, a glycine residue, and an isopropyl ester. The benzoyl group is attached to the nitrogen atom of glycine through an amide bond, while the carboxylic acid group of glycine is esterified with isopropanol .
Physical and Chemical Properties
The physical and chemical properties of isopropyl 2-benzamidoacetate reflect its mixed hydrophilic and hydrophobic character:
| Property | Characteristic |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Solubility | Limited water solubility; soluble in organic solvents |
| Functional Groups | Amide, ester |
| Reactivity | Susceptible to hydrolysis under acidic/basic conditions |
The compound features both hydrophilic components (amide and ester groups) and hydrophobic elements (benzene ring and isopropyl group), giving it an amphiphilic character. This property influences its solubility profile and potential applications in biological systems .
Synthesis Methods
Multiple synthetic routes exist for preparing isopropyl 2-benzamidoacetate:
N-Acylation of Glycine Isopropyl Ester
An alternative synthesis route involves the N-acylation of glycine isopropyl ester with benzoyl chloride:
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First, glycine is esterified with isopropanol to form glycine isopropyl ester
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The resulting ester is then reacted with benzoyl chloride in the presence of a base such as triethylamine
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This reaction is typically conducted in chloroform or dichloromethane at controlled temperatures
According to patent literature, a general procedure involves:
"A solution of glycine isopropyl ester and benzoyl chloride in chloroform is added to triethylamine with stirring at 0°C for 3h and then at elevated temperature. The reaction mixture is worked up by extraction and purification via column chromatography" .
Chemical Reactivity
The chemical behavior of isopropyl 2-benzamidoacetate is governed by its functional groups:
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
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Base-catalyzed hydrolysis (saponification) yields hippuric acid and isopropanol
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Acid-catalyzed hydrolysis follows a different mechanism but produces the same products
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The amide bond is more resistant to hydrolysis than the ester but can be cleaved under harsh conditions
Reduction Reactions
The carbonyl groups in both the ester and amide functions can be reduced:
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Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol
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The amide group can be reduced to an amine under appropriate conditions
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Selective reduction is possible with appropriate reagent selection and reaction control
Applications and Uses
Isopropyl 2-benzamidoacetate has several significant applications:
Pharmaceutical Applications
The compound is structurally related to methenamine hippurate, which is used as a urinary tract antiseptic. Research published in the BMJ (2022) demonstrated that methenamine hippurate is comparable to antibiotics in preventing recurrent urinary tract infections (UTIs):
"Methenamine hippurate, a urinary antiseptic, is no less effective than antibiotics when used as a prophylactic treatment for women with recurrent urinary tract infections (UTIs)" .
This finding suggests potential antimicrobial applications for isopropyl 2-benzamidoacetate or its derivatives in treating or preventing UTIs without contributing to antibiotic resistance .
Synthetic Intermediate
As an N-acylated amino acid ester, isopropyl 2-benzamidoacetate serves as a valuable synthetic intermediate in:
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Preparation of complex pharmaceutical molecules
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Peptide synthesis
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Development of indole and indigo derivatives
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N-substituted glycine esters prepared by similar methods can be employed for the preparation of indoxyl derivatives and subsequently for indigo derivatives
Analytical Chemistry Applications
The compound and its derivatives have applications in analytical chemistry:
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Isopropyl hippurate-d5 (the deuterated analog) provides a stable isotope-labeled reference material for analytical techniques
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Such compounds are valuable in NMR spectroscopy and mass spectrometry
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They enable precise tracking of molecular interactions and metabolic pathways
Related Compounds
Understanding the relationship between isopropyl 2-benzamidoacetate and similar compounds provides valuable context:
Hippuric Acid and Its Derivatives
Hippuric acid (2-benzamidoacetic acid) is the parent compound with CAS 495-69-2 and molecular formula C₉H₉NO₃. It is formed in mammalian metabolism through the conjugation of benzoic acid with glycine and is excreted in urine .
Other esters of hippuric acid include:
Methenamine Hippurate
Methenamine hippurate (C₁₅H₂₁N₅O₃) is a salt formed from methenamine (hexamethylenetetramine) and hippuric acid. It is used medically as a urinary antiseptic with significant clinical evidence supporting its efficacy:
"The study showed a small numerical difference in UTI incidence between the daily antibiotics and methenamine hippurate groups, but the potential trade-off includes the avoidance of antibiotic consumption, which is closely associated with antimicrobial resistance development" .
Deuterated Analogs
Isopropyl hippurate-d5 is a deuterated derivative where five hydrogen atoms are replaced with deuterium. This compound has specialized applications in scientific research due to its stable isotope labeling:
Research Findings and Scientific Significance
Recent scientific investigations have revealed important aspects of isopropyl 2-benzamidoacetate and related compounds:
Medicinal Chemistry Applications
Research published in the BMJ (March 2022) found that methenamine hippurate, a structurally related compound, is non-inferior to antibiotics for preventing recurrent UTIs:
"In the randomised, non-inferiority trial, 240 women aged 18 years or over with recurrent UTI were assigned to received either antibiotic prophylaxis — the current standard treatment for recurrent UTI prevention — or methenamine hippurate."
"The incidence of UTIs requiring antibiotic treatment during the 12-month treatment period was 0.89 episodes per person per year (95% confidence interval [CI] 0.65–1.12) in the antibiotic groups and 1.38 (1.05–1.72) in the methenamine hippurate group."
This finding has significant implications for combating antimicrobial resistance by providing a non-antibiotic alternative for UTI prevention.
Synthetic Chemistry Developments
Patent literature describes processes for preparing N-substituted glycine esters including compounds similar to isopropyl 2-benzamidoacetate. US Patent 5686625A details:
"N-substituted glycine esters and indoxyl and indigo compounds can be prepared in good yields by an environment-friendly route..."
These synthetic methods have applications in the preparation of dyes, pharmaceutical intermediates, and other valuable chemicals.
Stereochemical Studies
Research has explored the stereochemical aspects of reactions involving similar compounds:
"N-Benzoyl-L-threonine-isopropyl-ester-mediated crystallization-induced dynamic resolution (CIDR) of configurationally labile α-bromo arylacetates has been investigated. The CIDR was successfully used for the asymmetric preparation of these compounds with up to 98:2 dr, under solution and solvent-free conditions."
This highlights the potential for stereoselective synthesis using compounds structurally related to isopropyl 2-benzamidoacetate.
| Safety Aspect | Information |
|---|---|
| Hazard Classification | May cause skin, eye, and respiratory irritation |
| Precautionary Statements | P261, P305+P351+P338 (avoid breathing vapors, rinse eyes thoroughly if exposed) |
| Personal Protection | Gloves, eye protection, laboratory coat recommended |
| Storage | Cool, dry place away from incompatible materials |
The compound should be handled with appropriate laboratory safety measures. As with many organic chemicals, it may cause irritation to the skin, eyes, and respiratory system .
Future Research Directions
Several promising avenues exist for future research on isopropyl 2-benzamidoacetate:
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Further exploration of its potential antimicrobial properties, particularly in relation to urinary tract infections
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Investigation of structure-activity relationships through the preparation and testing of analogs
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Development of improved synthetic methods with higher yields and selectivity
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Exploration of its utility as a building block in medicinal chemistry and materials science
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Studies on its metabolism and pharmacokinetics if pharmaceutical applications are pursued
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